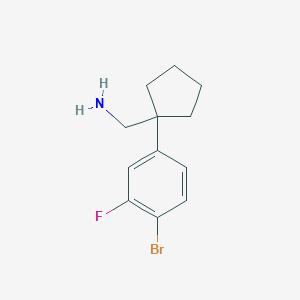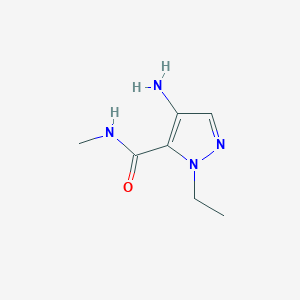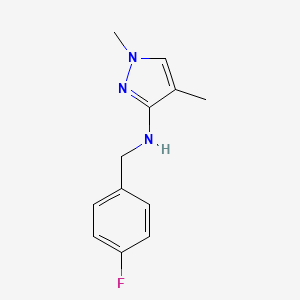![molecular formula C12H23N3O B11739703 4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol](/img/structure/B11739703.png)
4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[3-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-イル]メチル}アミノ)ブタン-1-オールは、3つの炭素原子と2つの窒素原子を含む5員環複素環構造であるピラゾール環を特徴とする有機化合物です。
準備方法
合成経路と反応条件
4-({[3-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-イル]メチル}アミノ)ブタン-1-オールの合成は、通常、3-メチル-1-(プロパン-2-イル)-1H-ピラゾールと適切なアルキル化剤を反応させた後、ブタン-1-オール部分導入を伴います。反応条件には、多くの場合、アルキル化プロセスを促進するために水素化ナトリウムまたは炭酸カリウムなどの塩基を使用することが含まれます。反応は通常、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの非プロトン性溶媒中で高温で行われます。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用されますが、より大規模で行われます。連続フロー反応器や自動システムの使用は、生産プロセスの効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が採用され、目的の生成物を高純度で得ることができます。
化学反応の分析
反応の種類
4-({[3-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-イル]メチル}アミノ)ブタン-1-オールは、以下を含む様々な化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、カルボニル化合物に酸化される可能性があります。
還元: ピラゾール環は、特定の条件下で還元されてジヒドロピラゾール誘導体を生成する可能性があります。
置換: アミノ基は、求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬を酸性条件下で使用します。
還元: 活性炭担持パラジウム(Pd/C)または水素化リチウムアルミニウム(LiAlH4)を用いた触媒的水素化。
置換: 塩基の存在下でハロアルカンまたはアシルクロリド。
主要な生成物
酸化: ケトンまたはアルデヒドの生成。
還元: ジヒドロピラゾール誘導体の生成。
置換: 使用される試薬に応じて、様々な置換誘導体の生成。
科学研究への応用
4-({[3-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-イル]メチル}アミノ)ブタン-1-オールは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌または抗がん特性を持つ生物活性化合物としての可能性について調査されています。
医学: 様々な疾患の治療における潜在的な治療効果について研究されています。
産業: 新規材料の開発または化学反応における触媒として使用されています。
科学的研究の応用
4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
4-({[3-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-イル]メチル}アミノ)ブタン-1-オールの作用機序は、特定の分子標的と経路との相互作用を含みます。ピラゾール環は、酵素または受容体と相互作用して、その活性を調節する可能性があります。この化合物は、細胞シグナル伝達経路にも影響を与え、細胞機能の変化につながる可能性があります。
類似の化合物との比較
類似の化合物
3-メチル-1-(プロパン-2-イル)-1H-ピラゾール: 標的化合物の合成における前駆体。
4-アミノブタン-1-オール: ブタン-1-オール部分を持っているが、ピラゾール環を持っていない。
1-(プロパン-2-イル)-1H-ピラゾール-4-カルバルデヒド: ピラゾール環を持っているが、異なる官能基を持つ。
独自性
4-({[3-メチル-1-(プロパン-2-イル)-1H-ピラゾール-4-イル]メチル}アミノ)ブタン-1-オールは、ピラゾール環とブタン-1-オール部分の組み合わせによって独特であり、独特の化学的および生物学的特性を付与します。この独自性は、様々な研究および工業的応用のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
3-methyl-1-(propan-2-yl)-1H-pyrazole: A precursor in the synthesis of the target compound.
4-aminobutan-1-ol: Shares the butan-1-ol moiety but lacks the pyrazole ring.
1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde: Contains the pyrazole ring but with a different functional group.
Uniqueness
4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol is unique due to the combination of the pyrazole ring and the butan-1-ol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H23N3O |
|---|---|
分子量 |
225.33 g/mol |
IUPAC名 |
4-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]butan-1-ol |
InChI |
InChI=1S/C12H23N3O/c1-10(2)15-9-12(11(3)14-15)8-13-6-4-5-7-16/h9-10,13,16H,4-8H2,1-3H3 |
InChIキー |
POATXBBHGLTBJK-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1CNCCCCO)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11739621.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11739623.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11739637.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11739644.png)
![1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11739649.png)

![2-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11739669.png)

![N-[(2-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739677.png)

![3,5-dimethyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739685.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11739694.png)

